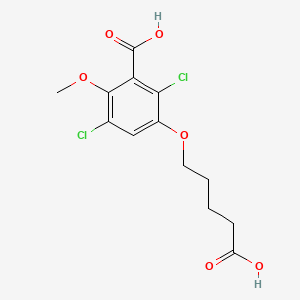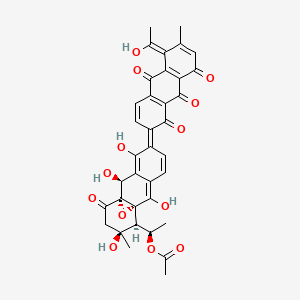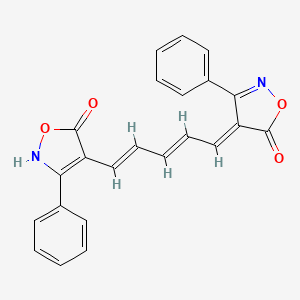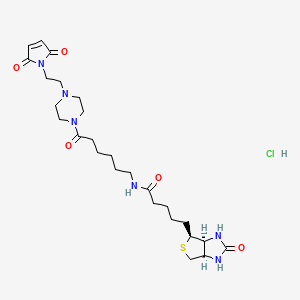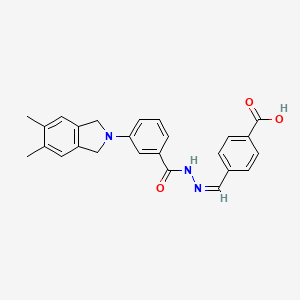
Antitumor agent-129
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-129 is a thiazolidin-4-one sulfone derivative known for its potent inhibitory effects on osteosarcoma cells. This compound has shown significant promise in preclinical studies due to its ability to selectively target and inhibit the proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-129 involves a multi-step process. One of the reported methods includes the reaction of thiazolidin-4-one with sulfonyl chloride under basic conditions to yield the sulfone derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of recyclable solvents and catalysts can also make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-129 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidin-4-one derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
Antitumor agent-129 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly for osteosarcoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
The mechanism of action of Antitumor agent-129 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and reduces the viability of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **
Propriétés
Formule moléculaire |
C20H24N4O6S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
N-(4-methoxybutyl)-6-[3-(3-methoxypyridin-2-yl)-1,1,4-trioxo-1,3-thiazolidin-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O6S/c1-29-12-4-3-10-22-19(26)14-7-5-8-15(23-14)20-24(17(25)13-31(20,27)28)18-16(30-2)9-6-11-21-18/h5-9,11,20H,3-4,10,12-13H2,1-2H3,(H,22,26) |
Clé InChI |
QLEVZKHTLFQHEO-UHFFFAOYSA-N |
SMILES canonique |
COCCCCNC(=O)C1=CC=CC(=N1)C2N(C(=O)CS2(=O)=O)C3=C(C=CC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)

![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
